molecular formula C20H16N4O4S B11001517 methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate

methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate

Cat. No.: B11001517
M. Wt: 408.4 g/mol
InChI Key: QMYIUEZDEYHWIE-UHFFFAOYSA-N
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Description

Methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is a complex organic compound featuring an indazole moiety, a thiazole ring, and a methoxyphenyl group

Properties

Molecular Formula

C20H16N4O4S

Molecular Weight

408.4 g/mol

IUPAC Name

methyl 2-(1H-indazole-3-carbonylamino)-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H16N4O4S/c1-27-14-10-6-4-8-12(14)17-16(19(26)28-2)21-20(29-17)22-18(25)15-11-7-3-5-9-13(11)23-24-15/h3-10H,1-2H3,(H,23,24)(H,21,22,25)

InChI Key

QMYIUEZDEYHWIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(N=C(S2)NC(=O)C3=NNC4=CC=CC=C43)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indazole Moiety: Starting with a suitable precursor such as o-phenylenediamine, the indazole ring is formed through cyclization reactions.

    Thiazole Ring Construction: The thiazole ring is synthesized by reacting α-haloketones with thiourea under basic conditions.

    Coupling Reactions: The indazole and thiazole intermediates are coupled using appropriate reagents like carbonyldiimidazole (CDI) to form the desired compound.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Nitrated or halogenated aromatic rings.

Scientific Research Applications

Research indicates that this compound interacts with various biological targets, which may lead to therapeutic applications. Key areas of interest include:

1. Anticancer Activity:

  • Preliminary studies suggest that methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate may exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. Kinases such as Glycogen Synthase Kinase 3 (GSK-3) and Janus Kinases (JAK) have been identified as potential targets for compounds with similar structures.

2. Anti-inflammatory Effects:

  • The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Its mechanism may involve the inhibition of enzymes that contribute to inflammation.

3. Antimicrobial Properties:

  • Similar thiazole derivatives have shown promising antimicrobial activity against various pathogens, including bacteria and fungi. The structure of this compound could potentially enhance its efficacy against resistant strains .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods allow for the modification of the compound to enhance its biological activity or create novel derivatives:

Step Process Outcome
1Formation of the indazole moietyIndazole core established
2Thiazole ring synthesisThiazole structure integrated
3Introduction of methoxyphenyl groupFinal compound synthesized

Case Studies

Several studies have explored the biological activities of similar compounds:

Case Study 1: Kinase Inhibition

  • A related thiazole derivative was tested for its ability to inhibit GSK-3 in vitro, showing significant inhibition at low concentrations, suggesting potential as a therapeutic agent in cancer treatment.

Case Study 2: Antimicrobial Testing

  • Thiadiazole derivatives were synthesized and evaluated for their antimicrobial properties against gram-positive and gram-negative bacteria. Results indicated moderate to high activity against tested strains, supporting further investigation into related thiazole compounds .

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The indazole moiety is known to interact with kinase enzymes, potentially inhibiting their activity. The thiazole ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxy group in methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate enhances its solubility and may improve its interaction with biological targets compared to similar compounds. This structural uniqueness can lead to different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Biological Activity

Methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C17H18N4O3S
  • Molecular Weight : 358.42 g/mol
  • Structural Features : It contains an indazole moiety, a thiazole ring, and a carboxylate functional group that contribute to its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Notable mechanisms include:

  • Kinase Inhibition : Similar compounds have shown activity against specific kinases, suggesting potential for this compound to act as a kinase inhibitor. For instance, studies have indicated that thiazole derivatives can inhibit DYRK1A kinase, which plays a role in several cellular processes .
  • CB1 Receptor Binding : The compound may interact with cannabinoid receptors, particularly CB1 receptors, which are involved in the modulation of pain and other physiological processes . This interaction could lead to therapeutic effects for conditions mediated by these receptors.
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that related thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound showed IC50 values in the micromolar range against tumor cells .

Table 1: Cytotoxic Activity of Related Compounds

Compound NameIC50 (µM)Cell Line TestedNotes
Compound A5MCF-7Effective against breast cancer
Compound B10HCT-116Moderate activity
Compound C7PC-3Potent against prostate cancer

Note: Values are indicative and vary based on experimental conditions.

Key Studies

  • Thiazole-Fused Compounds : A study examined various thiazole-fused compounds and their cytotoxicity against seven human cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition without toxicity to normal cells .
  • Indazole Derivatives : Research into indazole derivatives has revealed their potential as CB1 agonists, which could be beneficial in treating pain and other conditions associated with the endocannabinoid system .

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